molecular formula C15H23NOS B7594381 N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No. B7594381
M. Wt: 265.4 g/mol
InChI Key: HGWKBHLGOIPBSG-UHFFFAOYSA-N
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Description

N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as LY278584, is a chemical compound that belongs to the class of cyclohexylamines. It has been extensively studied for its potential therapeutic applications in various areas of medicine.2.1]hept-5-ene-2-carboxamide.

Mechanism of Action

The exact mechanism of action of N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It may also act as an NMDA receptor antagonist, which could contribute to its analgesic properties.
Biochemical and Physiological Effects:
N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, suggesting that it has analgesic properties. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide in lab experiments is that it has been extensively studied and its properties are well understood. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide. One area of interest is its potential use in the treatment of chronic pain. Further studies could help to elucidate its mechanism of action and identify potential therapeutic targets. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Additional studies could help to determine its efficacy and safety in these conditions. Finally, research could also focus on developing new analogs of N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide with improved properties and therapeutic potential.

Synthesis Methods

The synthesis of N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves a series of chemical reactions. The starting material is cyclohexanone, which is converted into 2-cyclohexenone through a dehydration reaction. The 2-cyclohexenone is then treated with sodium methoxide to form the corresponding enolate. The enolate is then reacted with 3-methylthiopropionitrile in the presence of a Lewis acid catalyst to give the desired product.

Scientific Research Applications

N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been studied for its potential therapeutic applications in various areas of medicine. It has been shown to have analgesic properties and has been studied for its use in the treatment of chronic pain. It has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-18-13-4-2-3-12(9-13)16-15(17)14-8-10-5-6-11(14)7-10/h5-6,10-14H,2-4,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWKBHLGOIPBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC(C1)NC(=O)C2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

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